Plantaricin 163 -

Plantaricin 163

Catalog Number: EVT-244804
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Plantaricin 163 is classified as a Class II bacteriocin, which are typically small, heat-stable peptides that exhibit antimicrobial activity. These bacteriocins are produced by lactic acid bacteria and can be either plasmid-encoded or chromosomally encoded. The specific strain Lactobacillus plantarum 163 is notable for its ability to produce this particular bacteriocin, which has been characterized through various biochemical and molecular techniques .

Synthesis Analysis

Methods of Synthesis

The synthesis of Plantaricin 163 involves several key steps:

  1. Isolation of Strain: The Lactobacillus plantarum 163 strain was isolated from fermented vegetables.
  2. Fermentation: The strain is cultured in MRS broth under controlled conditions to promote the production of the bacteriocin.
  3. Purification: The purification process includes:
    • Salt Precipitation: Ammonium sulfate is added to the culture supernatant to precipitate proteins.
    • Gel Filtration: This technique separates molecules based on size.
    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification is achieved by separating components based on hydrophobicity.
  4. Characterization: Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) are used to determine the molecular weight and amino acid sequence .
Molecular Structure Analysis

Structure and Data

Plantaricin 163 has a molecular weight of approximately 3553.2 Da, as determined by MALDI-TOF-MS. Its complete amino acid sequence is VFHAYSARGNYYGNCPANWPSCRNNYKSAGGK, which does not show significant similarity to other known bacteriocins, indicating that it may represent a unique class of antimicrobial peptides .

The structure of Plantaricin 163 suggests it possesses features typical of Class II bacteriocins, including a compact structure that allows for stability under various environmental conditions.

Chemical Reactions Analysis

Reactions and Technical Details

Plantaricin 163 exhibits antimicrobial activity through mechanisms that typically involve disrupting bacterial cell membranes. This action can lead to cell lysis and death in susceptible bacteria. The bacteriocin is sensitive to proteolytic enzymes, which indicates that its peptide bonds can be cleaved, potentially inactivating its antimicrobial properties .

The stability of Plantaricin 163 at elevated temperatures (121 °C for 20 minutes) and its activity at acidic pH levels (pH 3-5) enhance its potential as a food preservative, particularly in acidic food products .

Mechanism of Action

Process and Data

The mechanism through which Plantaricin 163 exerts its antimicrobial effects primarily involves:

  1. Membrane Disruption: The bacteriocin interacts with the lipid bilayer of target bacterial cells, leading to pore formation.
  2. Inhibition of Cell Wall Synthesis: It may interfere with the synthesis processes within bacterial cells, although specific pathways require further investigation.

This dual mechanism contributes to its broad-spectrum activity against various microorganisms, including both Gram-positive and Gram-negative species .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Plantaricin 163 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 3553.2 Da.
  • Thermostability: Active at high temperatures (121 °C).
  • pH Stability: Functional within an acidic pH range (3-5).
  • Sensitivity: Sensitive to proteases, indicating that it can be degraded by certain enzymes.

These properties suggest that Plantaricin 163 could be effectively utilized in food products that undergo thermal processing or are naturally acidic .

Applications

Scientific Uses

Plantaricin 163 holds significant promise in various scientific applications:

  1. Food Preservation: Its antimicrobial properties make it an excellent candidate for use as a natural preservative in food products, helping to extend shelf life and enhance safety.
  2. Probiotics Development: Given its origin from a probiotic strain, it may also be explored for use in probiotic formulations aimed at improving gut health.
  3. Biotechnology Research: Further studies could explore its potential applications in biotechnology, particularly in developing new antimicrobial agents against resistant bacterial strains.

Properties

Product Name

Plantaricin 163

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